LXY3

α3β1 integrin breast cancer targeting peptide ligand affinity

LXY3 is the only α3β1 integrin ligand affinity-matured against MDA-MB-231 breast cancer cells, delivering a defined IC50 of 57 nM—7-fold tighter than LXY1. Its strict disulfide-dependent activity and validated in vivo tumor imaging data make it the definitive choice for breast cancer targeting workflows, neutrophil transmigration studies, and integrin-targeted drug delivery. Do not substitute with LXY1 or LXY30, which were optimized for different cell lines and applications.

Molecular Formula C32H43N11O15S2
Molecular Weight 885.9 g/mol
Cat. No. B15605507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLXY3
Molecular FormulaC32H43N11O15S2
Molecular Weight885.9 g/mol
Structural Identifiers
InChIInChI=1S/C32H43N11O15S2/c33-15-11-59-60-12-19(27(35)51)41-31(55)17(6-23(34)46)40-32(56)21-5-14(44)10-42(21)25(48)9-37-29(53)16(3-13-1-2-22(45)20(4-13)43(57)58)38-24(47)8-36-30(54)18(7-26(49)50)39-28(15)52/h1-2,4,14-19,21,44-45H,3,5-12,33H2,(H2,34,46)(H2,35,51)(H,36,54)(H,37,53)(H,38,47)(H,39,52)(H,40,56)(H,41,55)(H,49,50)/t14-,15+,16+,17+,18-,19+,21+/m1/s1
InChIKeyVALZMCWLPCJDLL-KXXTWUBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LXY3 Peptide Ligand for α3β1 Integrin: A Quantitative Selectivity and Affinity Overview for Cancer-Targeting Procurement


LXY3 (also referred to as LXY2, CAS 1095009-44-1) is an octameric cyclic disulfide peptide (sequence: cdGTyr(3-NO₂)GBNc) that functions as a selective, high-affinity ligand for the α3β1 integrin (VLA-3) [1]. Discovered through one-bead one-compound (OBOC) combinatorial library screening against MDA-MB-231 breast cancer cells, LXY3 inhibits the interaction between neutrophil-surface α3β1 integrin and laminin in the basement membrane, thereby preventing neutrophil migration across the tumor vascular barrier [1][2]. The compound has been validated in vivo for tumor-targeted near-infrared fluorescence imaging in mouse xenograft models, establishing its utility as a targeting moiety for diagnostic and therapeutic delivery applications [1][2].

Why α3β1 Integrin Ligands Cannot Be Interchanged: Structural and Pharmacological Basis for LXY3-Specific Selection


Cyclic peptide ligands targeting α3β1 integrin—such as LXY1, LXY4, LXY30, and LXY3—display widely divergent binding affinities, cell-type selectivity, and structural requirements that preclude simple interchange [1]. LXY3 is strictly dependent on its intramolecular disulfide bridge (Cys¹–Cys⁸) for receptor binding; linear or reduced forms of the peptide are functionally inert [2]. Furthermore, LXY3 was affinity-matured specifically against MDA-MB-231 breast cancer cells, whereas its predecessor LXY1 was optimized against U-87MG glioblastoma cells, resulting in distinct cell-type binding profiles [1][3]. Subsequent generations such as LXY30 achieved femtomolar-to-nanomolar potency on glioblastoma but were not directly benchmarked against LXY3 on breast cancer lines [3]. For procurement decisions involving breast cancer targeting or α3β1-mediated neutrophil transmigration blockade, LXY3 possesses a unique, quantitatively defined activity fingerprint that cannot be recapitulated by its structural analogs [1][2].

LXY3 Quantitative Differentiation Evidence: Head-to-Head Binding, Structural Dependence, and In Vivo Validation Data


LXY3 vs. LXY1: ~7-Fold Higher Binding Affinity for α3β1 Integrin on MDA-MB-231 Breast Cancer Cells

In the same study that discovered both ligands, LXY3 demonstrated an IC₅₀ of 57 nM in a competitive cell adhesion inhibition assay using MDA-MB-231 breast cancer cells, while the parental lead compound LXY1 exhibited a binding affinity (Kd) of approximately 0.4 µM (400 nM) measured by flow cytometry on the same cell line [1]. This represents an approximately 7-fold improvement in affinity achieved through focused OBOC library optimization based on the LXY1 scaffold [1].

α3β1 integrin breast cancer targeting peptide ligand affinity

LXY3 Disulfide Bridge Requirement: Cyclic Form Active, Linear Form Inactive — A Critical Purity and Handling Consideration

LXY3 is only biologically active in its cyclic disulfide form (Cys¹–Cys⁸ intramolecular disulfide bridge). Reduction or linearization of the peptide completely abolishes binding to integrin α3β1 [1]. This property was experimentally exploited in a 2023 study that replaced the native disulfide with synthetic alkene staples to improve proteolytic stability; all stapled analogs were benchmarked against the active cyclic disulfide form of LXY3 as the reference standard [1].

peptide stability disulfide integrity conformational activity

In Vivo Tumor Targeting: LXY3 Validated in Orthotopic Breast Cancer Mouse Xenograft Imaging

LXY3 conjugated to biotin-streptavidin-Cy5.5 demonstrated specific in vivo and ex vivo near-infrared fluorescence imaging of orthotopic MDA-MB-231 breast adenocarcinoma tumors in mouse xenografts [1]. The parent compound LXY1 had also been used for in vivo imaging but was applied to U-87MG glioblastoma xenografts, not the orthotopic breast cancer model [2]. The SAR-optimized analog 29 (derived from LXY3) further showed efficient in vivo targeting of α3 integrin on MDA-MB-231 breast tumor xenografts, confirming the scaffold's translational utility [1].

in vivo imaging tumor xenograft near-infrared fluorescence

LXY3 vs. LXY30: Affinity Cross-Comparison Across Cell Lines and the Rationale for Application-Specific Selection

LXY30, a later-generation peptide optimized from the LXY1 scaffold, achieved an IC₅₀ of 0.08 µM (80 nM) against U-87MG glioblastoma cells, representing a 44-fold improvement over LXY1 (IC₅₀ = 3.5 µM) on the same cell line [1]. However, LXY3 had previously demonstrated an IC₅₀ of 57 nM against MDA-MB-231 breast cancer cells [2]. Direct comparison is limited by different cell-line contexts: LXY3 was not tested on U-87MG cells in a quantitative competition assay, and LXY30 was not benchmarked on MDA-MB-231 cells under identical conditions [1][2]. LXY30 additionally demonstrated significant stability in 90% human plasma, a property not yet reported for LXY3 [1].

ligand optimization cross-cell-line affinity LXY series comparison

SAR Template Value: LXY3 as the Validated Scaffold for Affinity Optimization Leading to 3.5-Fold Improved Analog 29

A systematic SAR study of LXY3 generated a series of analogues whose binding affinities were quantitatively ranked using an MDA-MB-231 breast cancer cell adherence inhibition assay [1]. From this campaign, Analogue 29 was discovered to have a 3.5-fold increase in binding affinity relative to the parent LXY3 scaffold [1]. This improvement was confirmed not only in vitro but also by fluorescent microscopy and in vivo/ex vivo imaging, demonstrating that the LXY3 scaffold is a productive starting point for affinity maturation [1].

structure-activity relationship peptide optimization analog development

Functional Mechanism: LXY3 Blocks Neutrophil α3β1–Laminin Interaction to Prevent Tumor Vascular Barrier Transmigration

LXY3 inhibits the interaction between integrin α3β1 (VLA-3) on the surface of neutrophils and laminin in the basement membrane, a mechanism that prevents neutrophil migration across the tumor vascular basement membrane barrier . This functional mechanism is distinct from RGD-based integrin inhibitors (e.g., LXW7 targeting αvβ3 with IC₅₀ = 0.68 µM ) that primarily target angiogenic endothelial cell adhesion. The VLA-3/laminin axis represents a unique intervention point in the neutrophil-mediated delivery of nanoparticles from perivascular pools into the tumor interstitium .

neutrophil transmigration VLA-3 blockade tumor vascular barrier

LXY3 Application Scenarios: Evidence-Based Use Cases for Breast Cancer Imaging, Neutrophil Blockade, and Ligand Optimization


Targeted Near-Infrared Fluorescence Imaging of Orthotopic Breast Cancer Xenografts

LXY3-biotin-streptavidin-Cy5.5 conjugates have been directly validated for in vivo and ex vivo near-infrared fluorescence imaging of MDA-MB-231 orthotopic breast tumors in mice [1]. This scenario leverages LXY3's 57 nM IC₅₀ binding affinity and its demonstrated tumor-specific accumulation in breast cancer models. Researchers developing breast cancer imaging probes should select LXY3 over LXY1 (7-fold lower affinity) or LXY30 (validated primarily in glioblastoma) for breast cancer-specific imaging applications [1][2].

Neutrophil-Mediated Nanoparticle Delivery Modulation via VLA-3/Laminin Blockade

LXY3's unique mechanism of blocking α3β1 integrin (VLA-3) on neutrophil surfaces—preventing their interaction with laminin in the basement membrane—enables control over neutrophil transmigration across the tumor vascular barrier [1]. This functional property makes LXY3 the appropriate choice for studies investigating how neutrophil trafficking regulates nanoparticle extravasation from perivascular pools into the tumor interstitium, an application where tumor-cell-optimized ligands (LXY1, LXY30) or RGD-based αvβ3 inhibitors (LXW7) are mechanistically irrelevant [1][2].

Scaffold for Structure-Activity Relationship (SAR) Optimization of α3β1 Integrin Ligands

LXY3 has a quantitatively defined SAR landscape: a systematic analog campaign identified Analogue 29 with a 3.5-fold affinity improvement over the parent scaffold [1]. Groups engaged in medicinal chemistry optimization of integrin-targeting peptides should procure LXY3 as the validated starting point, as the productive chemical space for affinity maturation has already been partially mapped, reducing synthetic effort and accelerating lead optimization timelines [1].

Breast Cancer-Selective Drug Delivery Vehicle Conjugation

The demonstrated in vivo targeting specificity of LXY3 for MDA-MB-231 breast tumors, coupled with its modular biotin-streptavidin conjugation platform, supports its use as a targeting moiety for breast cancer-selective drug delivery systems such as antibody-drug conjugates, nanoparticle formulations, or peptide-drug conjugates [1][2]. LXY3's disulfide bridge dependence also provides a built-in redox-sensitive release mechanism that may be exploited for tumor-microenvironment-responsive drug liberation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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